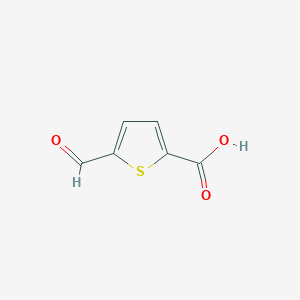

5-Formyl-2-thiophenecarboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-formylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3S/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEAMMGYJFFXKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355995 | |

| Record name | 5-Formyl-2-thiophenecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4565-31-5 | |

| Record name | 5-Formyl-2-thiophenecarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FORMYL-2-THIOPHENECARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Formyl-2-thiophenecarboxylic Acid

Introduction

5-Formyl-2-thiophenecarboxylic acid (CAS No: 4565-31-5) is a bifunctional heterocyclic compound of significant interest in modern organic synthesis and materials science.[1] Its structure, featuring a thiophene ring substituted with both a carboxylic acid and an aldehyde group, provides a unique platform for diverse chemical transformations. This dual reactivity makes it a highly valuable building block for complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and key applications, providing researchers, chemists, and drug development professionals with the technical insights necessary for its effective utilization.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the cornerstone of its application. The stability, solubility, and spectral characteristics of this compound dictate its handling, reaction conditions, and analytical verification.

Core Physicochemical Properties

The compound is typically an off-white to yellow crystalline solid.[1] Discrepancies in reported melting points (ranging from 169°C to 182°C) may reflect variances in purity or the presence of different crystalline polymorphs.[1][2][3] Its poor solubility in water and higher solubility in polar aprotic solvents like DMSO and DMF are characteristic of a molecule with both a polar carboxylic acid group and a larger, less polar aromatic system.[1]

| Property | Value | Source(s) |

| CAS Number | 4565-31-5 | [1][2][4] |

| Molecular Formula | C₆H₄O₃S | [1][3][5] |

| Molecular Weight | 156.16 g/mol | [1][3][5] |

| Appearance | Off-white to pale yellow crystalline powder | [1][5] |

| Melting Point | 169 - 182°C (may decompose) | [1][2][3] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol; insoluble in water | [1] |

| pKa (Predicted) | 3.05 ± 0.10 | [3][6] |

| Storage | Sealed in a dry, dark place; inert atmosphere at 2-8°C recommended for long-term storage | [1][3][7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The electron-withdrawing nature of the formyl and carboxyl groups significantly influences the electronic environment of the thiophene ring, which is clearly observable in its NMR spectra.

1.2.1 ¹H and ¹³C NMR Spectroscopy

The proton NMR spectrum shows three distinct signals in the aromatic and aldehyde regions.[3][4] The aldehyde proton is significantly deshielded, appearing as a singlet around 10.00 ppm. The two protons on the thiophene ring appear as doublets, with their chemical shifts pushed downfield due to the deshielding effects of the substituents. The ¹³C NMR spectrum corroborates this, showing distinct signals for the carbonyl carbons of the aldehyde and carboxylic acid, in addition to the four unique carbons of the disubstituted thiophene ring.[3][4]

| ¹H NMR (300 MHz, CDCl₃) | |||

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.00 | Singlet | N/A | Aldehyde proton (-CHO) |

| 7.93 - 7.92 | Doublet | 3.92 Hz | Thiophene proton (H3 or H4) |

| 7.78 - 7.77 | Doublet | 3.90 Hz | Thiophene proton (H4 or H3) |

| ¹³C NMR (300 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 182.2 | Aldehyde Carbonyl (C=O) |

| 163.3 | Carboxylic Acid Carbonyl (C=O) |

| 141.6, 139.7, 133.8, 132.0 | Thiophene Ring Carbons |

1.2.2 Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic vibrations of the carbonyl groups. The presence of both an aldehyde and a carboxylic acid results in strong, distinct absorption bands.

| Expected IR Absorption Bands | |

| Frequency Range (cm⁻¹) | Vibration Assignment |

| 3300 - 2500 | O-H stretch (broad, characteristic of carboxylic acid) |

| ~3100 | C-H stretch (aromatic) |

| 2850 - 2750 | C-H stretch (aldehyde, often a pair of bands) |

| ~1700 - 1680 | C=O stretch (carboxylic acid dimer) |

| ~1670 - 1660 | C=O stretch (aldehyde, conjugated) |

| 1550 - 1450 | C=C stretch (thiophene ring) |

Part 2: Synthesis and Reactivity

Synthetic Methodology: Hydrolysis of Methyl 5-formylthiophene-2-carboxylate

A reliable and common laboratory-scale synthesis involves the base-catalyzed hydrolysis of its corresponding methyl ester.[3][4] This method is effective because the ester is often more accessible through direct functionalization of the thiophene ring.

Experimental Protocol:

-

Dissolution: Dissolve methyl 5-formylthiophene-2-carboxylate (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water. The use of THF as a co-solvent is critical to ensure the miscibility of the organic ester in the aqueous base.

-

Hydrolysis: Add potassium hydroxide (KOH, ~1.5 equivalents) to the solution. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester.

-

Solvent Removal: Upon completion, remove the THF under reduced pressure. This step ensures that the subsequent extraction is efficient.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 1-2 using 1N hydrochloric acid (HCl). This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

-

Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate. The repeated extractions are necessary to recover all of the product from the aqueous phase.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The aldehyde can undergo nucleophilic addition, condensation, and oxidation/reduction reactions, while the carboxylic acid can be converted into esters, amides, or acid halides. This allows for selective, stepwise modifications.

Caption: Key reactive sites of this compound.

Part 3: Applications in Research and Development

The unique structure of this compound makes it a valuable precursor in several high-technology fields.

-

Pharmaceutical Development : It is a documented building block for the synthesis of immunomodulating agents, which are crucial for developing treatments for autoimmune diseases.[2][4][8] It also serves as a key intermediate in the synthesis of novel antiviral drugs.[1]

-

Materials Science : The rigid, aromatic structure is ideal for constructing advanced materials. It is used as a precursor for metal-organic frameworks (MOFs), where the carboxylic acid can coordinate with metal ions.[1] It also serves as a building block for nonlinear optical materials and as a functional monomer in the development of conductive polymers.[1]

Part 4: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification : this compound is classified as an irritant.[2][3] It can cause skin, eye, and respiratory irritation.[7]

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

-

Personal Protective Equipment (PPE) : Always handle this chemical with appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or a chemical fume hood.[9]

-

Storage : For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark, and dry place.[1][3][7] Refrigeration at 2-8°C is recommended.[1]

-

Spill & First Aid : In case of skin contact, wash thoroughly with soap and water.[9] In case of eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9] Seek medical attention if irritation persists.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicine and material science. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes provide a solid foundation for its use in advanced applications. By understanding and applying the principles outlined in this guide, researchers can confidently and safely leverage the unique chemical potential of this versatile heterocyclic building block.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis.

- Home Sunshine Pharma. (n.d.). This compound CAS 4565-31-5.

- PrepChem.com. (n.d.). Synthesis of 2-formyl thiophen-5-carboxylic acid.

- Home Sunshine Pharma. (n.d.). Ácido 5-Formil-2-tiofenocarboxílico CAS 4565-31-5.

- LookChem. (n.d.). Cas 4565-31-5,this compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS 4565-31-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound CAS#: 4565-31-5 [m.chemicalbook.com]

- 4. This compound | 4565-31-5 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. lookchem.com [lookchem.com]

- 7. 5-Formylthiophene-2-carboxylic acid | 4565-31-5 [sigmaaldrich.com]

- 8. hspchem.com [hspchem.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

Foreword: A Senior Application Scientist's Perspective

An In-depth Technical Guide to 5-Formyl-2-thiophenecarboxylic acid (CAS 4565-31-5) for Advanced Research and Development

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the true value of a chemical intermediate lies not just in its structure, but in its inherent potential. This compound is a prime example of such a molecule. Its elegantly simple thiophene core, adorned with two of organic chemistry's most versatile functional groups—the aldehyde and the carboxylic acid—positions it as a "power-scaffold" for complex molecular architecture.

This guide is structured to move beyond a simple recitation of facts. It is designed to provide you, the researcher, with the causal reasoning behind its synthesis, the strategic thinking for its application, and the rigorous methodology for its validation. We will explore not just how to use this compound, but why specific pathways are chosen and what critical quality attributes must be controlled to ensure the success of your downstream applications. Consider this your field guide to unlocking the full synthetic potential of this critical thiophene derivative.

Section 1: Molecular Profile and Physicochemical Properties

This compound (Molecular Formula: C₆H₄O₃S) is a heterocyclic compound whose utility is derived from the orthogonal reactivity of its formyl (aldehyde) and carboxylic acid moieties.[1] The electron-withdrawing nature of both groups deactivates the thiophene ring towards electrophilic substitution, yet they provide two distinct handles for a wide array of chemical transformations. This bifunctionality is the cornerstone of its role as a versatile building block in multi-step syntheses.[1]

Key physicochemical data are summarized below for rapid reference and experimental planning.

| Property | Value | Source(s) |

| CAS Number | 4565-31-5 | [2][3] |

| Molecular Weight | 156.16 g/mol | [1][3] |

| Appearance | Off-white to pale yellow or light brown crystalline powder | [1][4] |

| Melting Point | 169-182°C (decomposes) | [1][3][5] |

| Boiling Point | 371.4 ± 27.0 °C (Predicted) | [3] |

| Density | ~1.51 g/cm³ | [3][6] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol; insoluble in water | [1] |

| pKa | 3.05 ± 0.10 (Predicted) | [3] |

Section 2: Strategic Synthesis and Purification

The synthesis of this compound is typically approached via two primary strategies: formylation of a pre-existing thiophene-2-carboxylic acid derivative or, more commonly, the modification of a 2,5-disubstituted thiophene.

Synthesis Route 1: Hydrolysis of a Methyl Ester Precursor

A prevalent and reliable laboratory-scale synthesis involves the base-catalyzed hydrolysis of methyl 5-formylthiophene-2-carboxylate.[2][3] This method is favored due to the accessibility of the starting ester and the straightforward nature of the hydrolysis reaction.

Causality Behind Experimental Choices:

-

Base Selection (KOH): Potassium hydroxide is a strong base that effectively saponifies the ester. It is chosen over weaker bases to ensure the reaction proceeds to completion in a reasonable timeframe.

-

Solvent System (THF/H₂O): A mixed solvent system is critical. Tetrahydrofuran (THF) solubilizes the organic ester starting material, while water solubilizes the KOH and the resulting carboxylate salt. This creates a homogenous reaction environment, maximizing reaction kinetics.

-

Acidification (HCl): After hydrolysis, the product exists as the potassium carboxylate salt. Strong acid (HCl) is used to protonate the salt, causing the neutral, less water-soluble carboxylic acid to precipitate or become extractable into an organic solvent. The pH is adjusted to 1-2 to ensure complete protonation.

-

Extraction (Ethyl Acetate): Ethyl acetate is an excellent solvent for extracting the final product from the aqueous layer, offering good solubility for the acid while being immiscible with water.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 5-formylthiophene-2-carboxylate (1.0 eq) in a 1:1 mixture of THF and water.[2][3]

-

Saponification: Add potassium hydroxide (KOH, 1.5 eq) to the solution. Stir the mixture at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: Once the reaction is complete, remove the THF using a rotary evaporator.[2][3] This step is crucial to prevent issues during the subsequent extraction.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1N HCl solution while stirring, until the pH of the solution is between 1 and 2.[2][3] A precipitate may form.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).[2][3]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve >99% purity.

Synthesis Route 2: The Vilsmeier-Haack Approach (Conceptual)

While direct formylation of thiophene-2-carboxylic acid is challenging due to deactivation, the Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto thiophene rings and is often used to prepare precursors.[7][8] This reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[9]

The electrophile, a chloroiminium ion, is highly reactive and capable of formylating even moderately deactivated aromatic systems.[10] The reaction's high regioselectivity for the α-position (C2 or C5) on the thiophene ring makes it a powerful tool in thiophene chemistry.[8]

Caption: Conceptual workflow for Vilsmeier-Haack formylation.

Section 3: Core Applications in Drug Discovery and Advanced Materials

The true utility of this compound lies in its ability to serve as a linchpin in the synthesis of complex target molecules.

Pharmaceutical Intermediate

This compound is a key building block for novel thiophene-based Active Pharmaceutical Ingredients (APIs).[1] It has been identified as a component in the synthesis of immunomodulating agents, which are valuable in the treatment of autoimmune diseases.[2][3][11]

Case Study: A Scaffold for PARP Inhibitors Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies effective in tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[12][13] Many PARP inhibitors feature complex heterocyclic cores designed to mimic the nicotinamide portion of the NAD+ substrate, binding to the enzyme's active site.[14] The rigid, aromatic structure of the thiophene ring, combined with the reactive handles of this compound, makes it an ideal starting point for building such intricate pharmacophores.

The carboxylic acid can be converted to an amide, a common feature in PARP inhibitors, while the aldehyde can undergo reductive amination or condensation reactions to build out the rest of the molecule.

Caption: Mechanism of PARP inhibition in DNA single-strand break repair.

Materials Science Precursor

Beyond pharmaceuticals, this molecule is a precursor for:

-

Nonlinear Optical (NLO) Materials: The polarizable thiophene ring and electron-withdrawing groups can be incorporated into larger conjugated systems with potential NLO properties.[1]

-

Metal-Organic Frameworks (MOFs): The carboxylic acid provides a perfect coordination site for metal ions, allowing for its use as an organic linker in the construction of porous MOFs.[1]

-

Conductive Polymers: The thiophene moiety is a fundamental unit in conductive polymers like polythiophene. Functionalized monomers like this can be used to tune the electronic and physical properties of the resulting polymers.[1]

Section 4: Analytical Quality Control for GMP Environments

Rigorous analytical control is paramount to ensure the suitability of this compound for its intended use, especially in pharmaceutical synthesis. A Certificate of Analysis for high-purity batches should include HPLC purity, heavy metal content, residual solvent analysis, and water content.[1]

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for structural confirmation.

-

¹H NMR (300 MHz, CDCl₃): The spectrum is characterized by three key signals: a singlet for the highly deshielded aldehyde proton around δ 10.00 ppm, and two doublets in the aromatic region for the thiophene protons at δ ~7.93 and ~7.78 ppm, showing a characteristic coupling constant (J) of approximately 3.9 Hz.[2][3]

-

¹³C NMR (300 MHz, CDCl₃): Key resonances include the aldehyde carbon at ~δ 182.2 ppm, the carboxylic acid carbon at ~δ 163.3 ppm, and four distinct signals for the thiophene ring carbons.[2][3]

Infrared (IR) Spectroscopy: IR spectroscopy is used to rapidly confirm the presence of the key functional groups.

-

C=O Stretch (Carboxylic Acid): A broad absorption band is expected around 1700-1680 cm⁻¹.

-

C=O Stretch (Aldehyde): A sharp absorption band is expected around 1670-1660 cm⁻¹.

-

O-H Stretch (Carboxylic Acid): A very broad band from 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group.

Chromatographic Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining the purity of the compound. A validated, stability-indicating method is required in regulated environments.

This protocol is a representative method; specific parameters must be optimized and validated for your system.

-

System Preparation: Use a standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Phosphoric Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

-

Gradient Elution:

-

0-15 min: 20% B to 80% B

-

15-20 min: Hold at 80% B

-

20-21 min: 80% B to 20% B

-

21-25 min: Hold at 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to make a 1 mg/mL stock solution. Dilute as necessary.

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. A purity of ≥99.0% is a common quality standard.[1]

Caption: Decision workflow for analytical quality control.

Section 5: Safety, Handling, and Storage Protocols

Adherence to safety protocols is non-negotiable when handling any chemical reagent.

-

Hazard Identification: this compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[17]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17] Avoid contact with skin and eyes.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3] Recommended storage temperature is often room temperature or refrigerated (2-8°C) under an inert atmosphere for long-term stability.[1]

References

- Ricci, A. (n.d.). Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. Journal of the Chemical Society C.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis.

- ChemicalBook. (2024). This compound | 4565-31-5.

- Home Sunshine Pharma. (n.d.). This compound CAS 4565-31-5.

- ChemicalBook. (n.d.). This compound CAS#: 4565-31-5.

- (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- (n.d.). Synthesis of push-pull system containing dibenzoheterocycles / triphenylamine tethered benzo[c]thiophenes.

- (n.d.). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Journal of the Chemical Society, Perkin Transactions 2.

- Ambeed.com. (n.d.). 4565-31-5 | 5-Formylthiophene-2-carboxylic acid.

- BenchChem. (2025). Technical Support Center: Formylation of Thiophene.

- Sigma-Aldrich. (n.d.). 5-Formylthiophene-2-carboxylic acid | 4565-31-5.

- Echemi. (n.d.). 5-Formylthiophene-2-carboxylic acid.

- Tokyo Chemical Industry UK Ltd. (n.d.). This compound | 4565-31-5.

- PrepChem.com. (n.d.). Synthesis of 2-formyl thiophen-5-carboxylic acid.

- CymitQuimica. (n.d.). This compound.

- Home Sunshine Pharma. (n.d.). Ácido 5-Formil-2-tiofenocarboxílico CAS 4565-31-5.

- lookchem. (n.d.). Cas 4565-31-5,this compound.

- (2022). PARP Inhibitors in the Treatment of Ovarian Cancer: a review of the latest research. Cureus.

- de Bono, J., et al. (2023). PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. Seminars in Oncology.

- Dana-Farber Cancer Institute. (2016). What is a PARP Inhibitor? | Science Illustrated. YouTube.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 4565-31-5 [chemicalbook.com]

- 3. This compound CAS#: 4565-31-5 [m.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound CAS 4565-31-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. Cas 4565-31-5,this compound | lookchem [lookchem.com]

- 7. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. hspchem.com [hspchem.com]

- 12. PARP Inhibitors in the Treatment of Ovarian Cancer: a review of the latest research | Journal of Education, Health and Sport [apcz.umk.pl]

- 13. PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. 4565-31-5 | 5-Formylthiophene-2-carboxylic acid | Aldehydes | Ambeed.com [ambeed.com]

- 16. This compound | 4565-31-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure of 5-Formyl-2-thiophenecarboxylic Acid

Introduction

5-Formyl-2-thiophenecarboxylic acid (CAS No: 4565-31-5) is a heterocyclic compound of significant interest in synthetic chemistry and drug development. Its structure, featuring a thiophene ring functionalized with both a carboxylic acid and a formyl (aldehyde) group, makes it a highly versatile bifunctional building block.[1] The strategic placement of these electron-withdrawing groups at the C2 and C5 positions of the thiophene core imparts unique reactivity and electronic properties, rendering it a valuable precursor for a range of complex molecules. This guide provides a comprehensive analysis of its molecular structure, spectroscopic characteristics, synthesis, and key applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, storage, and application in experimental designs.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄O₃S | [1][2] |

| Molecular Weight | 156.16 g/mol | [1][2] |

| CAS Number | 4565-31-5 | [1][2] |

| Appearance | Off-white to pale yellow or light brown crystalline powder/solid. | [1][3] |

| Melting Point | 169°C - 182°C (may decompose) | [1][2][4] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol; insoluble in water. | [1] |

| Storage | Store at 2-8°C in a dark, dry place under an inert atmosphere. | [1][5] |

Molecular Structure and Spectroscopic Analysis

The structural integrity of this compound is established through a combination of spectroscopic techniques. The presence of the sulfur-containing aromatic ring and two distinct carbonyl-containing functional groups gives rise to a characteristic spectral fingerprint.

Structural Elucidation

The molecule consists of a five-membered thiophene ring. A carboxylic acid group (-COOH) is attached at the C2 position, and a formyl group (-CHO) is at the C5 position. The IUPAC name is thiophene-2-carboxylic acid, with the formyl group treated as a substituent.[6] Both the formyl and carboxyl groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and influences the chemical shifts of the ring protons in NMR spectroscopy.

Spectroscopic Data Interpretation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule in solution.

-

¹H NMR: The proton NMR spectrum provides unambiguous evidence for the substitution pattern. In a solvent like CDCl₃, the spectrum exhibits three distinct signals:

-

A singlet for the aldehyde proton (-CHO ) typically appears far downfield, around δ 10.00 ppm .[2][7]

-

Two doublets corresponding to the two protons on the thiophene ring. These protons are coupled to each other. The proton at the C4 position (adjacent to the formyl group) appears at approximately δ 7.92-7.93 ppm , and the proton at the C3 position (adjacent to the carboxylic acid) is found around δ 7.77-7.78 ppm .[2][7] The coupling constant (J) between these two protons is typically small, around 3.9 Hz, which is characteristic of 2,5-disubstituted thiophenes.[2][7]

-

-

¹³C NMR: The carbon spectrum complements the proton data, confirming the carbon framework:

-

The carbonyl carbon of the aldehyde (-CHO ) is observed at approximately δ 182.2 ppm .[2][7]

-

The carbonyl carbon of the carboxylic acid (-COOH ) appears around δ 163.3 ppm .[2][7]

-

The carbons of the thiophene ring resonate in the aromatic region, with typical shifts around δ 141.6, 139.7, 133.8, and 132.0 ppm .[2][7] The specific assignments correspond to the C2, C5, C3, and C4 carbons, respectively, influenced by the attached functional groups.

-

IR spectroscopy is instrumental in identifying the key functional groups. The spectrum would be expected to show the following characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid carbonyl, usually around 1700-1725 cm⁻¹.

-

A strong C=O stretching band for the aldehyde carbonyl, typically found at a slightly higher frequency, around 1730-1750 cm⁻¹, due to conjugation with the thiophene ring.

-

C-H stretching for the aldehyde proton, often visible as a pair of weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C=C stretching bands for the aromatic thiophene ring in the 1400-1600 cm⁻¹ region.

-

A C-S stretching vibration for the thiophene ring, which is typically weaker and found at lower frequencies.

Spectroscopic data for this compound and its methyl ester derivative are available in public databases.[8][9]

Synthesis and Reactivity

The synthesis of this compound is well-established, often proceeding through the hydrolysis of its corresponding ester.

Synthetic Protocol: Hydrolysis of Methyl 5-formylthiophene-2-carboxylate

This procedure is a reliable method for producing the target acid with good yield and purity. The causality behind this choice is the relative ease of synthesizing and purifying the methyl ester precursor, followed by a straightforward and high-yielding hydrolysis step.

Step-by-Step Methodology: [2][7]

-

Dissolution: Dissolve methyl 5-formylthiophene-2-carboxylate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water. The use of THF as a co-solvent is crucial as it ensures the miscibility of the organic ester with the aqueous base.

-

Hydrolysis: Add potassium hydroxide (KOH, approx. 1.5 eq) to the solution. The reaction mixture is stirred, typically at room temperature, until the starting material is consumed (monitored by TLC or HPLC). KOH acts as the nucleophile (as OH⁻) to attack the ester carbonyl, initiating the saponification.

-

Solvent Removal: Upon reaction completion, remove the THF by distillation under reduced pressure. This step is essential to prevent the product from partitioning back into the organic phase during extraction.

-

Acidification: Cool the remaining aqueous solution and carefully adjust the pH to 1-2 using a 1N HCl solution. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate or become extractable.

-

Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate. Ethyl acetate is a suitable solvent due to its polarity, which allows for efficient extraction of the product, and its relatively low boiling point for easy removal.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate to remove residual water, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting solid, this compound, can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the hydrolysis synthesis protocol.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 4565-31-5 [m.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS 4565-31-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 5-Formylthiophene-2-carboxylic acid | 4565-31-5 [sigmaaldrich.com]

- 6. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 4565-31-5 [chemicalbook.com]

- 8. This compound(4565-31-5) IR2 spectrum [chemicalbook.com]

- 9. METHYL 5-FORMYL-2-THIOPHENECARBOXYLATE(67808-64-4) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Formyl-2-thiophenecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-thiophenecarboxylic acid, a bifunctional thiophene derivative, is a compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring both a reactive aldehyde and a carboxylic acid on an aromatic thiophene scaffold, makes it a versatile building block for the synthesis of a wide array of complex molecules.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and material design. These properties dictate its solubility, reactivity, and handling requirements.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄O₃S | [3][4] |

| Molecular Weight | 156.16 g/mol | [1][3][4] |

| Appearance | Off-white to pale yellow or bright red crystalline powder/solid | [1][4] |

| Melting Point | 169 °C; 180-182 °C (decomposes) | [1][3] |

| Boiling Point | 371.4 ± 27.0 °C (Predicted) | [3] |

| Solubility | Soluble in DMSO and DMF; slightly soluble in methanol; insoluble in water. | [1] |

| pKa | 3.05 ± 0.10 (Predicted) | [3] |

Note on Boiling Point: The provided boiling point is a predicted value. Experimental determination is challenging due to the compound's high melting point and potential for decomposition at elevated temperatures.[3] When considering thermal applications, thermogravimetric analysis (TGA) is recommended to determine its decomposition temperature accurately.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this molecule.

-

¹H NMR (300 MHz, CDCl₃):

-

δ 10.00 (s, 1H, -CHO)

-

δ 7.93 - 7.92 (d, J = 3.92 Hz, 1H, thiophene-H)

-

δ 7.78 - 7.77 (d, J = 3.9 Hz, 1H, thiophene-H)[3]

-

-

¹³C NMR (300 MHz, CDCl₃):

-

δ 182.2 (-CHO)

-

δ 163.30 (-COOH)

-

δ 141.57 (thiophene-C)

-

δ 139.70 (thiophene-C)

-

δ 133.79 (thiophene-C)

-

δ 132.0 (thiophene-C)[3]

-

The chemical shifts are consistent with a 2,5-disubstituted thiophene ring bearing an electron-withdrawing aldehyde and carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the distinct vibrational frequencies of its functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[5]

-

C=O Stretch (Carboxylic Acid): A strong, broad absorption is anticipated around 1710 cm⁻¹ for the hydrogen-bonded carbonyl group.[5]

-

C=O Stretch (Aldehyde): A strong absorption is expected in the range of 1690-1740 cm⁻¹.[6]

-

C-H Stretch (Aldehyde): A pair of weak absorptions may be observed around 2850 cm⁻¹ and 2750 cm⁻¹.

-

Aromatic C=C Stretch: Absorptions in the 1500-1700 cm⁻¹ region are indicative of the thiophene ring.[6]

-

C-S Stretch: This vibration for the thiophene ring is typically observed in the 600-800 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like methanol or ethanol is expected to exhibit absorption bands characteristic of the conjugated π-electron system of the thiophene ring extended by the carbonyl groups of the aldehyde and carboxylic acid. Thiophene itself has a primary absorption band around 235 nm.[7] The presence of the formyl and carboxyl groups, which are auxochromes and chromophores, is expected to cause a bathochromic (red) shift of this absorption to a longer wavelength, likely in the 250-300 nm region, due to n→π* and π→π* electronic transitions.

Synthesis of this compound

Several synthetic routes to this compound have been reported, with the choice of method often depending on the availability of starting materials and desired scale.

Method 1: Hydrolysis of Methyl 5-formyl-2-thiophenecarboxylate

A common and straightforward method involves the hydrolysis of the corresponding methyl ester.[3]

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocol:

-

Dissolve methyl 5-formyl-2-thiophenecarboxylate (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.[3]

-

Add potassium hydroxide (KOH) (1.5 equivalents) to the solution.[3]

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Remove the THF under reduced pressure.[3]

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 1-2 with 1N hydrochloric acid (HCl).[3]

-

Extract the product with ethyl acetate.[3]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[3]

Method 2: Oxidation of 5-Methyl-2-thiophenecarboxylic acid

An alternative approach involves the oxidation of the corresponding methyl-substituted thiophene.

Caption: Synthesis via oxidation of the methyl group.

Experimental Protocol:

-

Dissolve 2-methyl thiophen-5-carboxylic acid in a mixture of carbon tetrachloride and chloroform.[8]

-

Add a radical initiator such as azobisisobutyronitrile (AIBN).[8]

-

Heat the mixture to reflux and slowly add a solution of bromine in carbon tetrachloride.[8]

-

After the addition is complete, concentrate the solvent.[8]

-

Treat the residue with an aqueous solution of sodium carbonate and heat to facilitate hydrolysis of the intermediate dibromomethyl group.[8]

-

Acidify the reaction mixture, extract the product, and purify to obtain this compound.[8]

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile synthon for a variety of chemical transformations. The aldehyde group is susceptible to nucleophilic attack and condensation reactions, while the carboxylic acid can undergo esterification, amidation, and other related reactions.

Reactions of the Aldehyde Group

-

Knoevenagel Condensation: The aldehyde group readily undergoes Knoevenagel condensation with active methylene compounds in the presence of a base to form α,β-unsaturated systems, which are valuable intermediates in pharmaceutical synthesis.[9][10][11]

Caption: Knoevenagel condensation of the aldehyde group.

-

Reductive Amination: The aldehyde can be converted to an amine via reductive amination, a key transformation in the synthesis of many biologically active molecules. This typically involves reaction with an amine to form an imine, followed by reduction with an appropriate reducing agent like sodium borohydride or sodium triacetoxyborohydride.[12][13]

Reactions of the Carboxylic Acid Group

-

Esterification and Amidation: The carboxylic acid group can be readily converted to esters and amides through standard coupling procedures, such as activation with thionyl chloride to form the acid chloride, followed by reaction with an alcohol or amine.

Medicinal Chemistry Applications

This compound and its derivatives have shown promise in various therapeutic areas. It is a known intermediate for the synthesis of immunomodulating agents for the potential treatment of autoimmune diseases.[3] Furthermore, its structural motifs are found in compounds with antiviral and anticancer activities.[1][14] The thiophene ring is a well-established pharmacophore in medicinal chemistry, and the ability to functionalize it at two positions makes this compound a valuable starting material for generating diverse chemical libraries for drug discovery.[2][15]

Stability and Storage

Proper handling and storage are essential to maintain the integrity of this compound.

-

Storage Conditions: It is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1] For long-term storage, refrigeration at 2-8°C is advisable.[1]

-

Stability Profile: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and light. The compound may also be sensitive to strong acids and bases, which can catalyze side reactions.

Forced Degradation Studies: To fully understand the stability profile, forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are recommended, particularly when developing pharmaceutical formulations.[16][17][18][19]

Analytical Methodologies

Reliable analytical methods are required for quality control and reaction monitoring.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC (RP-HPLC) method is the preferred technique for the analysis of this compound and its related impurities.

Proposed HPLC Method:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., determined from its UV-Vis spectrum, likely around 270-290 nm).

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[20][21]

Conclusion

This compound is a valuable and versatile building block with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its physicochemical properties, spectroscopic characteristics, synthetic methodologies, chemical reactivity, and analytical procedures. By leveraging this in-depth technical information, researchers and scientists can effectively harness the potential of this compound in their research and development endeavors.

References

- Singh, R., & Singh, S. (2016). Forced Degradation Studies. MedCrave online.

- Singh, R., & Singh, S. (2016). Forced Degradation Studies. SciSpace.

- Alsante, K. M., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.

- Organic Reactions. The Knoevenagel Condensation.

- Wikipedia. Knoevenagel condensation.

- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- PrepChem.com. Synthesis of 2-formyl thiophen-5-carboxylic acid.

- Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.

- Zhang, X. FTIR Spectrum.

- Singh, N., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. MedChemComm, 15(2), 235-263.

- Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.

- LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- Wikipedia. Thiophene.

- Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).

- Doorn, J. A., & Petersen, D. R. (2012). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Archives of biochemistry and biophysics, 520(1), 24–31.

- ResearchGate. Common thiophene derivatives and their application in pharmaceutical chemistry.

- LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Organic Chemistry Portal. Hitchhiker's guide to reductive amination.

- PubChem. 5-Formyl-2-thiopheneboronic acid.

- The Ultraviolet Spectra of the Thiophene Derivatives.

- Patel, P. N., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian journal of pharmaceutical sciences, 74(1), 61–66.

- ResearchGate. (2025). Synthesis, properties and biological activity of thiophene: A review.

- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

- PubChem. 2-Thiophenecarboxylic acid.

- IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.

- InstaNANO. FTIR Functional Group Database Table with Search.

- Godse, V. P., et al. (2012). Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC. Pharmazie, 67(1), 35–39.

- LibreTexts Chemistry. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.

- ResearchGate. UV–vis absorption (a) and fluorescence spectra (b) of probe 1 (5 μM)...

- SIELC Technologies. (2018). 2-Thiophenecarboxylic acid.

- ResearchGate. Evolution of UV/Vis absorption spectra of a solution of 13 a in CH 2 Cl...

- LibreTexts Chemistry. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 4565-31-5 [m.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. FTIR [terpconnect.umd.edu]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. prepchem.com [prepchem.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. Knoevenagel Condensation [organic-chemistry.org]

- 12. organic-chemistry.org [organic-chemistry.org]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. scispace.com [scispace.com]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. acdlabs.com [acdlabs.com]

- 20. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Formyl-2-thiophenecarboxylic Acid: Pathways, Protocols, and Mechanistic Insights

Abstract

5-Formyl-2-thiophenecarboxylic acid is a pivotal heterocyclic building block, featuring both formyl and carboxylic acid functional groups on a thiophene scaffold. This unique structure renders it a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds and functional materials.[1] Its applications range from the development of immunomodulating agents for treating autoimmune diseases to the creation of novel antiviral drugs and conductive polymers.[1][2] This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these routes, offer detailed experimental protocols, and present a comparative analysis to inform strategic synthetic planning.

Introduction: The Significance of a Bifunctional Thiophene Derivative

The thiophene ring is a privileged scaffold in medicinal chemistry, known for its ability to mimic a benzene ring while offering distinct electronic properties and metabolic profiles. The presence of both an electron-withdrawing aldehyde and a carboxylic acid group on the thiophene core in this compound opens up a rich landscape for chemical transformations. The aldehyde can undergo reactions such as reductive amination, Wittig reactions, and condensations, while the carboxylic acid is amenable to esterification, amidation, and other conversions. This dual reactivity makes it a highly sought-after starting material for constructing complex molecular architectures.[1]

Key Synthetic Pathways

The synthesis of this compound can be broadly approached through three main strategies:

-

Hydrolysis of an Ester Precursor: A straightforward and common method involving the saponification of a pre-synthesized ester.

-

Oxidation of a Methyl or Hydroxymethyl Precursor: A classic transformation of a less oxidized functional group at the 5-position.

-

Direct Formylation of a Thiophene-2-carboxylic Acid Derivative: An electrophilic aromatic substitution to introduce the formyl group.

This guide will now explore each of these pathways in detail.

Pathway 1: Hydrolysis of Methyl 5-Formyl-2-thiophenecarboxylate

This is arguably the most direct and frequently reported method for obtaining this compound on a laboratory scale. The strategy relies on the initial synthesis of the corresponding methyl ester, which is then hydrolyzed under basic conditions.

Mechanistic Rationale

The core of this pathway is a nucleophilic acyl substitution reaction. The hydroxide ion (from a base like KOH or NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group. A final acid workup is necessary to protonate the resulting carboxylate salt to yield the desired carboxylic acid. The choice of a mixed solvent system like THF/water ensures the solubility of both the organic ester and the inorganic base.[3]

Visualizing the Hydrolysis Pathway

Caption: Hydrolysis of the methyl ester to the carboxylic acid.

Detailed Experimental Protocol

Materials:

-

Methyl 5-formylthiophene-2-carboxylate

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

In a round-bottom flask, dissolve methyl 5-formylthiophene-2-carboxylate (e.g., 2 g, 12.8 mmol) in a 1:1 mixture of THF and water (200 mL).

-

Add potassium hydroxide (e.g., 1.1 g, 19.2 mmol) to the solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF from the reaction mixture using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 1-2 by slowly adding 1N HCl.

-

Extract the aqueous layer multiple times with ethyl acetate (e.g., 5 x 200 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data Summary

| Starting Material | Reagents | Solvent | Yield | Reference |

| Methyl 5-formylthiophene-2-carboxylate | KOH, HCl | THF/Water | 59% | [2][3] |

Pathway 2: Oxidation of 5-Methyl-2-thiophenecarboxylic Acid

This pathway involves the oxidation of a methyl group at the 5-position of the thiophene ring to an aldehyde. This can be a multi-step process, often proceeding through a di- or tri-halogenated intermediate.

Mechanistic Rationale

A common approach involves a free-radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) or bromine in the presence of a radical initiator (e.g., AIBN or light). This forms a dibromomethyl intermediate. Subsequent hydrolysis of this geminal dihalide, often facilitated by a base like sodium carbonate, yields the aldehyde. The electron-rich thiophene ring can be sensitive to strong oxidizing agents, making this multi-step approach a more controlled alternative.

Visualizing the Oxidation Pathway

Caption: Oxidation of a methyl group via a dibromomethyl intermediate.

Detailed Experimental Protocol (Based on a similar transformation)

Materials: [4]

-

5-Methyl-2-thiophenecarboxylic acid

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or a safer alternative solvent

-

Chloroform

-

AIBN (Azobisisobutyronitrile) or a tungsten spotlight

-

Sodium carbonate (Na₂CO₃) solution

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure: [4]

-

Dissolve 5-Methyl-2-thiophenecarboxylic acid in a suitable solvent like carbon tetrachloride and a small amount of chloroform.

-

Add a radical initiator such as AIBN.

-

Heat the mixture to reflux, optionally with irradiation from a tungsten spotlight.

-

Slowly add a solution of bromine (2 molar equivalents) in the reaction solvent.

-

After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).

-

Reduce the solvent volume by distillation.

-

Add a sodium carbonate solution and heat gently for a few hours to facilitate hydrolysis.

-

Cool the mixture and acidify with HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain the crude product, which may require further purification.

Pathway 3: Direct Formylation via Vilsmeier-Haack or Rieche Reaction

Direct formylation of an aromatic or heteroaromatic ring is an elegant way to install an aldehyde group. The Vilsmeier-Haack and Rieche reactions are classic methods for this transformation. However, applying these to 2-thiophenecarboxylic acid presents challenges.

Mechanistic Rationale

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] This reagent is a mild electrophile that reacts with electron-rich aromatic systems.[7] The carboxylic acid group on 2-thiophenecarboxylic acid is strongly deactivating, making the thiophene ring less susceptible to electrophilic attack.[8] Therefore, this reaction is more likely to be successful on a more activated derivative, such as the corresponding ester or amide, or under forcing conditions.

Rieche Formylation: This method uses dichloromethyl methyl ether as the formylating agent with a strong Lewis acid catalyst like titanium tetrachloride (TiCl₄).[9][10] It is also suited for electron-rich aromatics.[10] The same deactivation issue with the carboxylic acid group applies here.

Visualizing the Vilsmeier-Haack Formylation

Caption: General scheme of the Vilsmeier-Haack formylation.

Considerations for Direct Formylation

-

Substrate Choice: It is advisable to start with a less deactivating derivative of 2-thiophenecarboxylic acid, such as the methyl or ethyl ester.

-

Reaction Conditions: Harsher conditions (higher temperatures, longer reaction times) may be required, which could lead to side product formation.[11]

-

Regioselectivity: Formylation of 2-substituted thiophenes generally occurs at the 5-position due to electronic and steric factors.[9]

Due to the challenges associated with direct formylation of a deactivated substrate, a specific, reliable protocol for the synthesis of this compound via this route is not as commonly reported as the other pathways. Researchers attempting this route should be prepared for significant optimization studies.

Comparative Analysis of Synthesis Pathways

| Pathway | Advantages | Disadvantages | Ideal Application |

| Hydrolysis of Ester | High-yielding, straightforward, and reliable.[2][3] Easy to perform on a lab scale. | Requires the prior synthesis of the ester precursor. | Routine laboratory synthesis. |

| Oxidation of Methyl Group | Utilizes a potentially cheaper starting material. | Can involve hazardous reagents (e.g., bromine, CCl₄).[4] May require multiple steps and careful control of conditions. | When the methyl derivative is readily available. |

| Direct Formylation | Potentially the most atom-economical route. | Challenging due to the deactivating nature of the carboxylic acid group.[8] Requires significant optimization. | Exploratory synthesis and process development. |

Conclusion and Future Perspectives

The synthesis of this compound is most reliably achieved through the hydrolysis of its corresponding methyl ester. This method offers a good balance of yield, simplicity, and scalability for most research and development applications. The oxidation of a 5-methyl precursor provides a viable alternative, particularly if the starting material is readily accessible. While direct formylation presents an attractive, more direct route, it requires overcoming the electronic deactivation of the thiophene ring by the carboxyl group.

Future research in this area may focus on developing more efficient and greener catalytic methods for the direct oxidation of 5-methyl-2-thiophenecarboxylic acid or exploring novel catalytic systems that can achieve the direct formylation of the deactivated thiophene ring under milder conditions. As the demand for complex pharmaceutical intermediates continues to grow, the development of robust and efficient synthetic routes to key building blocks like this compound will remain a critical area of investigation.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis.

- PrepChem.com. (n.d.). Synthesis of 2-formyl thiophen-5-carboxylic acid.

- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- Wikipedia. (n.d.). Rieche formylation.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 4565-31-5 [m.chemicalbook.com]

- 3. This compound | 4565-31-5 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Rieche formylation - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of 5-Formyl-2-thiophenecarboxylic Acid: Starting Materials and Core Methodologies

Introduction: The Versatility of a Key Heterocyclic Building Block

5-Formyl-2-thiophenecarboxylic acid (CAS: 4565-31-5) is a bifunctional heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its structure, featuring both a reactive aldehyde (formyl) group and a carboxylic acid on a thiophene scaffold, makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures.[1] In the pharmaceutical industry, it serves as a crucial building block for novel therapeutic agents, including immunomodulating agents for treating autoimmune diseases.[2][3] Its applications extend to the development of antiviral drugs, conductive polymers, and metal-organic frameworks (MOFs).[1]

This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical principles. We will explore detailed, field-proven protocols and offer a comparative analysis to assist researchers in selecting the optimal pathway for their specific application, whether for lab-scale research or process development.

Overview of Primary Synthetic Pathways

The synthesis of this compound can be approached from several distinct starting materials. The choice of pathway often depends on the availability of precursors, desired scale, and tolerance for specific reagents. The three core strategies involve:

-

Electrophilic Formylation: Direct introduction of a formyl group onto a 2-thiophenecarboxylic acid derivative.

-

Side-Chain Oxidation: Conversion of a methyl group at the 5-position of the thiophene ring into an aldehyde.

-

Functional Group Interconversion: Hydrolysis of a precursor molecule, such as an ester or a nitrile, in the final step.

Figure 1: Core synthetic strategies for this compound.

Pathway I: Electrophilic Formylation of 2-Thiophenecarboxylic Acid Derivatives

This is arguably the most common and direct approach. It leverages the inherent reactivity of the thiophene ring towards electrophilic aromatic substitution. The sulfur atom activates the ring, particularly at the α-positions (C2 and C5). When the C2 position is occupied by the electron-withdrawing but ortho-para directing carboxylic acid group (or its ester), the C5 position becomes the primary site for electrophilic attack.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5] It utilizes a Vilsmeier reagent, a mild electrophile, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][6]

Causality Behind the Method: The Vilsmeier reagent, a chloroiminium salt, is electrophilic enough to attack the activated thiophene ring but not so reactive as to cause unwanted side reactions, which can be an issue with stronger acylating agents in Friedel-Crafts type reactions.[6] The reaction proceeds under relatively mild conditions and is a cornerstone of heterocyclic chemistry.[5]

Mechanism:

-

Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an adduct, which then eliminates a dichlorophosphate anion to yield the electrophilic chloroiminium ion (the Vilsmeier reagent).

-

Electrophilic Attack: The electron-rich thiophene ring attacks the carbon of the Vilsmeier reagent.

-

Aromatization & Hydrolysis: The resulting intermediate is rearomatized. Subsequent aqueous workup hydrolyzes the iminium salt to the final aldehyde.[6][7]

Figure 3: Workflow for the oxidation of 5-methyl-2-thiophenecarboxylic acid.

Detailed Protocol:

-

Dissolution: 2-Methyl-5-thiophenecarboxylic acid is dissolved in carbon tetrachloride (CCl₄) and a small amount of chloroform. [8]2. Initiation: A radical initiator such as AIBN (Azobisisobutyronitrile) is added. [8]3. Bromination: The mixture is heated to reflux under a strong light source (e.g., a tungsten spotlight) to initiate the reaction. A solution of bromine in CCl₄ is added slowly. [8]The reaction proceeds via a free-radical mechanism at the benzylic-like position of the methyl group.

-

Hydrolysis: After the addition of bromine is complete, the reaction volume is reduced, and an aqueous solution of sodium carbonate is added. The mixture is heated for several hours to hydrolyze the dibromomethyl intermediate to the aldehyde. [8]5. Workup: The final product is obtained after acidification of the aqueous layer, followed by extraction with an organic solvent and subsequent purification. [8]

Pathway III: Synthesis via Functional Group Hydrolysis

This approach involves preparing a precursor molecule where the carboxylic acid or formyl group is "masked" as another functional group, which is then converted in the final step.

From Methyl 5-formyl-2-thiophenecarboxylate

This is a very reliable and high-yielding final step. The precursor, methyl 5-formyl-2-thiophenecarboxylate, can be synthesized via formylation of methyl 2-thiophenecarboxylate. The terminal step is a simple ester hydrolysis.

Detailed Protocol for Saponification: [2][3]1. Dissolution: Methyl 5-formyl-2-thiophenecarboxylate is dissolved in a mixed solvent system of tetrahydrofuran (THF) and water (1:1 ratio). [2][3]2. Hydrolysis: Potassium hydroxide (KOH) is added to the solution to carry out the saponification of the ester. [2][3]3. Solvent Removal: Upon reaction completion, the THF is removed under reduced pressure. [2][3]4. Acidification & Extraction: The remaining aqueous layer is acidified to a pH of 1-2 with hydrochloric acid (HCl), which protonates the carboxylate salt, precipitating the desired carboxylic acid. The product is then thoroughly extracted with ethyl acetate. [2][3]5. Isolation: The combined organic layers are dried and concentrated to yield this compound. This procedure has been reported to yield 59% of the final product. [2][3]

From 5-Formyl-2-thiophenecarbonitrile

Another viable precursor is 5-formyl-2-thiophenecarbonitrile. [9][10]The synthesis of this intermediate often starts from other thiophene derivatives and involves introducing the cyano and formyl groups. [9]The final step is the hydrolysis of the nitrile (-C≡N) group to a carboxylic acid, which can be achieved under either acidic or basic conditions. This is a standard transformation in organic synthesis.

Comparative Analysis of Synthetic Routes

| Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Methyl 2-thiophenecarboxylate | DMF, POCl₃, KOH, HCl | Moderate to Good | Direct formylation; well-established Vilsmeier-Haack protocol. [5] | Requires handling of POCl₃; multi-step if starting from thiophene. |

| 5-Methyl-2-thiophenecarboxylic Acid | Br₂, AIBN, Na₂CO₃ | Moderate | Good for side-chain functionalization; avoids direct ring formylation issues. | Use of toxic CCl₄ and bromine; requires photochemical or thermal initiation. [8] |

| 5-Formyl-2-thiophenecarbonitrile | H₃O⁺ or NaOH | Good | Utilizes standard nitrile hydrolysis. | Synthesis of the starting nitrile can be multi-step. [9] |

Conclusion

The synthesis of this compound is well-documented, with several reliable pathways available to the research and process chemist. The most direct and frequently employed method involves the Vilsmeier-Haack formylation of a 2-thiophenecarboxylic acid ester, followed by saponification . This route benefits from predictable regioselectivity and widely understood reaction mechanisms.

Alternatively, the oxidation of 5-methyl-2-thiophenecarboxylic acid provides a valuable orthogonal strategy, functionalizing a C-H bond of a side chain rather than the aromatic ring itself. The choice between these pathways will ultimately be guided by starting material cost and availability, scalability requirements, and laboratory safety considerations, particularly concerning the handling of reagents like phosphorus oxychloride and elemental bromine.

References

- SynArchive. (n.d.).

- Wikipedia. (n.d.).

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

- Common Organic Chemistry. (n.d.).

- Semantic Scholar. (n.d.).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: High-Purity Thiophene Derivative for Pharmaceutical Synthesis. [Link]

- ResearchGate. (2008, August 6). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Request PDF. [Link]

- National Center for Biotechnology Information. (n.d.). 5-Formylthiophene-2-carbonitrile. PubChem. [Link]

- Journal of Petrochemical Universities. (2011). The Synthesis and Characterization of the 5-Formyl-2,2′:5′,2″-terthiophene. [Link]

- The Journal of Organic Chemistry. (n.d.). The Chemistry Behind 2-Thiophenecarbonitrile: Synthesis and Properties. [Link]

- National Institute of Standards and Technology. (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-. NIST Chemistry WebBook. [Link]

- PrepChem.com. (n.d.). Synthesis of 2-formyl thiophen-5-carboxylic acid. [Link]

- National Center for Biotechnology Information. (n.d.). 5-Methylthiophene-2-carboxylic acid. PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 4565-31-5 [chemicalbook.com]

- 3. This compound CAS#: 4565-31-5 [m.chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. prepchem.com [prepchem.com]

- 9. Buy 5-Formylthiophene-2-carbonitrile | 21512-16-3 [smolecule.com]

- 10. 5-Formylthiophene-2-Carbonitrile | C6H3NOS | CID 12280004 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Formyl-2-thiophenecarboxylic acid IUPAC name

An In-depth Technical Guide to 5-Formylthiophene-2-carboxylic Acid for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Formylthiophene-2-carboxylic acid (CAS No: 4565-31-5), a pivotal heterocyclic compound in modern drug discovery and materials science. Its unique bifunctional nature, featuring both an aldehyde (formyl) and a carboxylic acid group on a stable thiophene scaffold, makes it a highly versatile intermediate for complex organic transformations.[1] We will delve into its fundamental properties, synthesis, spectroscopic characterization, and key applications, offering field-proven insights for researchers, chemists, and drug development professionals.

Nomenclature and Structural Fundamentals

The correct and accepted IUPAC name for this compound is 5-Formylthiophene-2-carboxylic acid .[2][3][4] It is also commonly known by synonyms such as 5-Formyl-2-thenoic acid.[2]

-

Structure: The molecule consists of a five-membered thiophene ring substituted at the C2 position with a carboxylic acid group and at the C5 position with a formyl (aldehyde) group.

The presence of these two distinct functional groups allows for selective and sequential reactions, making it an invaluable building block in synthetic chemistry.[1]

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties is critical for its handling, storage, and application in experimental design.

Table 1: Physicochemical Properties of 5-Formylthiophene-2-carboxylic acid

| Property | Value | Source(s) |

| Appearance | Off-white to light yellow or brown crystalline powder | [1] |

| Melting Point | 169 °C | [2][3][6] |

| Boiling Point | 371.4 ± 27.0 °C (Predicted) | [2][3] |

| Density | 1.5 ± 0.1 g/cm³ | [2][3] |

| pKa | 3.05 ± 0.10 (Predicted) | [3][7] |

| Solubility | Soluble in DMSO, DMF; slightly soluble in methanol; insoluble in water. | [1] |

| Storage | Keep in a dark place, sealed in dry, room temperature or at -20°C for long-term stability. | [3][4][5] |

Safety Profile: The compound is classified as an irritant. Standard safety precautions should be observed.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-